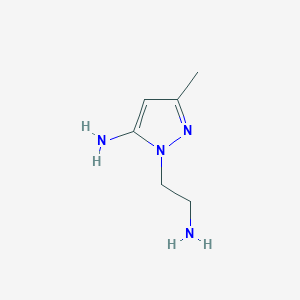

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

説明

特性

IUPAC Name |

2-(2-aminoethyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-5-4-6(8)10(9-5)3-2-7/h4H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLNTXSHNXOBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 1-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-amine

Executive Summary

The design and synthesis of bifunctional heterocyclic scaffolds are foundational to modern drug discovery and materials science. Among these, 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine (CAS: 25859-20-5) represents a highly versatile building block. Featuring a pyrazole core substituted with both a primary heteroaromatic amine and an aliphatic primary amine, this molecule offers orthogonal reactivity handles. This whitepaper provides an in-depth analysis of its physicochemical properties, structural elucidation, and a self-validating synthetic workflow designed for high regioselectivity.

Structural Elucidation and Physicochemical Data

Understanding the structural parameters of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine is critical for predicting its behavior in subsequent coupling reactions or biological assays. The molecule consists of a 1H-pyrazole core (a five-membered heterocycle with two adjacent nitrogen atoms), substituted at the 1-position by a 2-aminoethyl chain, at the 3-position by a methyl group, and at the 5-position by an amino group.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for the compound ()[1]:

| Property | Value |

| Chemical Name | 1-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-amine |

| CAS Registry Number | 25859-20-5 |

| Molecular Formula | C6H12N4 |

| Molecular Weight | 140.19 g/mol |

| Monoisotopic Mass | 140.1062 Da |

| SMILES String | NC1=CC(C)=NN1CCN |

Causality in Structural Design : The presence of the 1-(2-aminoethyl) side chain introduces a highly basic aliphatic amine (pKa ~9-10), while the 5-amino group on the pyrazole ring is significantly less basic (pKa ~2-3) due to resonance delocalization into the heteroaromatic system. This dramatic difference in nucleophilicity allows researchers to selectively functionalize the aliphatic amine (e.g., via amide coupling or reductive amination) without requiring protecting groups on the pyrazole amine.

Figure 1: Structural mapping of orthogonal reactivity centers within the pyrazole derivative.

Synthetic Methodology and Mechanistic Causality

The most robust and versatile method for synthesizing 5-aminopyrazoles involves the cyclocondensation of β-ketonitriles with substituted hydrazines ()[2]. To synthesize 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine, we utilize 3-aminocrotononitrile (or acetoacetonitrile) and a Boc-protected 2-aminoethylhydrazine.

Step-by-Step Synthetic Protocol

Step 1: Regioselective Cyclocondensation

-

Preparation : Dissolve 1.0 equivalent of acetoacetonitrile in absolute ethanol.

-

Addition : Slowly add 1.05 equivalents of tert-butyl (2-hydrazinylethyl)carbamate (Boc-protected hydrazine) at 0 °C to minimize exothermic degradation.

-

Reflux : Heat the reaction mixture to reflux (78 °C) for 4-6 hours.

-

Causality of Regioselectivity : The terminal, unsubstituted nitrogen of the hydrazine is less sterically hindered and more nucleophilic. It selectively attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequently, the substituted nitrogen attacks the nitrile carbon, driving ring closure. This specific sequence guarantees the formation of the 1-alkyl-5-aminopyrazole rather than the 1-alkyl-3-aminopyrazole ()[3].

Step 2: Deprotection and Isolation

-

Cleavage : Concentrate the intermediate in vacuo and resuspend in dichloromethane (DCM). Add trifluoroacetic acid (TFA) at room temperature (1:4 TFA:DCM ratio) and stir for 2 hours.

-

Causality of Deprotection : TFA protonates the tert-butyl carbamate, leading to the expulsion of isobutylene and carbon dioxide, liberating the primary aliphatic amine.

-

Neutralization : Concentrate the mixture, dissolve in methanol, and neutralize with Amberlyst A21 basic resin or aqueous NaOH to yield the free base.

-

Purification : Purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% NH4OH) to isolate the pure 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine.

Figure 2: Two-step synthetic workflow for the pyrazole derivative via cyclocondensation and deprotection.

Analytical Characterization: A Self-Validating System

To ensure the integrity of the synthesized batch, a self-validating analytical workflow must be employed. The primary challenge in pyrazole synthesis is confirming the regiochemistry (1,5-substitution vs. 1,3-substitution).

LC-MS and NMR Validation Protocol

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

-

Method : ESI-MS in positive ion mode.

-

Expected Result : A dominant pseudo-molecular ion peak [M+H]+ at m/z 141.1, confirming the molecular weight of 140.19 g/mol [1].

-

-

1H and 2D NMR Spectroscopy :

-

1H NMR (DMSO-d6) : The pyrazole C4-proton will appear as a distinct singlet around δ 5.20–5.40 ppm. The 3-methyl group appears as a singlet near δ 2.05 ppm. The ethyl chain protons present as two distinct multiplets/triplets between δ 2.60 and 3.80 ppm.

-

Self-Validating NOESY Experiment : To definitively prove the 1,5-regiochemistry, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. In the 1,5-isomer, the methylene protons of the ethyl chain (attached to N1) will show a strong spatial correlation (NOE cross-peak) with the 5-amino protons, but no correlation with the 3-methyl protons. If the synthesis had incorrectly yielded the 1,3-isomer, the N-CH2 protons would correlate with the C5-H ring proton. This spatial mapping creates a closed-loop validation of the synthetic mechanism.

-

Conclusion

1-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-amine is a structurally sophisticated building block whose utility is defined by its orthogonal amine reactivity. By strictly controlling the cyclocondensation of β-ketonitriles with protected hydrazines, researchers can achieve high regioselectivity. Rigorous 2D NMR validation ensures the structural integrity required for downstream pharmaceutical and materials science applications.

References

-

Fadda, A. A., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–212.[Link]

-

Dorn, H., et al. "3(5)-Aminopyrazole." Organic Syntheses, 1968, 48, 8.[Link]

Sources

Technical Whitepaper: Acid-Base Profiling of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

Executive Summary

Understanding the precise acid-base behavior of heterocyclic building blocks is critical for rational drug design, optimizing pharmacokinetics, and predicting target binding affinities. This technical guide provides an in-depth analysis of the physicochemical properties—specifically the acid dissociation constants (pKa) and the isoelectric point (pI)—of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine (CAS: 25859-20-5). By synthesizing structural mechanistic theory with field-proven empirical protocols, this whitepaper serves as a definitive reference for researchers characterizing polybasic pyrazole derivatives.

Structural Analysis & Mechanistic pKa Rationale

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine is a polyfunctional molecule featuring three distinct nitrogenous centers. However, not all of these centers are basic under physiological conditions. The predicted pKa values are governed by the complex interplay of inductive (+I) and mesomeric (+M) electronic effects.

-

Center 1: The Primary Aliphatic Amine (N-ethyl chain) The terminal amine on the ethyl linker is the most basic site on the molecule. Standard primary aliphatic amines typically exhibit a pKa of ~10.5. However, the electron-withdrawing nature of the adjacent pyrazole ring, transmitted through the short ethylene linker, exerts a mild inductive pull. Consequently, the pKa of this primary amine is slightly depressed to an estimated 9.5 – 9.8 .

-

Center 2: The Pyrazole Ring Nitrogen (N2) Unsubstituted pyrazole is a weak base, with the conjugate acid possessing a baseline pKa of 2.52[1]. In this derivative, the basicity of the N2 nitrogen is significantly enhanced by two substituents: the C3-methyl group provides electron density via inductive (+I) effects, while the C5-amino group donates electron density into the aromatic π -system via strong resonance (+M) effects. This synergistic electron donation stabilizes the protonated pyrazolium state, raising the predicted pKa to approximately 3.5 – 4.0 .

-

Center 3: The Exocyclic C5-Amino Group Despite being an amine, this group is essentially non-basic in aqueous environments. The lone pair of electrons on the C5-nitrogen is heavily delocalized into the pyrazole ring to maintain aromaticity. Protonating this nitrogen would break the resonance system, an energetically highly unfavorable event, resulting in a theoretical pKa of < 1.0 .

Figure 1: Protonation states of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine across pH.

The Isoelectric Point (pI) Paradox for Polybases

In classical biochemistry, the isoelectric point (pI) is the pH at which a molecule carries no net electrical charge, typically calculated for zwitterionic amino acids.

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine presents a "pI paradox" because it is a pure polybase. It contains no acidic functional groups (such as carboxylic acids or phenols) capable of deprotonating to form an anionic species within the standard aqueous pH range (0–14).

-

At pH < 3.0, the molecule is a di-cation (+2).

-

At physiological pH (7.4), it is a mono-cation (+1).

-

At pH > 10.5, it exists entirely as a neutral free base (0).

Because the molecule never transitions into a net negative state, it does not possess a classical zwitterionic isoelectric point. Instead, its net charge is zero at any pH above the complete deprotonation of its highest pKa (> 10.5). In computational chemoinformatics, the pI for such di-acidic bases is often mathematically reported as > 11.0 or simply defined by the dominant neutral species range.

Empirical Determination Protocols (Self-Validating Systems)

To transition from theoretical prediction to empirical validation, highly controlled analytical workflows are required. The following protocols utilize automated titration systems (e.g., Sirius T3) to generate self-validating, high-fidelity pKa data.

Automated Potentiometric Titration (Gold Standard)

Potentiometry is the definitive method for molecules lacking strong chromophoric shifts upon protonation[2].

Causality & Experimental Design:

-

Sample Preparation: Dissolve 1–2 mg of the analyte in 0.15 M KCl. Rationale: 0.15 M KCl standardizes the ionic strength to mimic physiological conditions and ensures that activity coefficients remain constant throughout the titration[3],[4].

-

Environmental Control: Maintain the vessel at 25.0 ± 0.5 °C using a Peltier device and blanket the solution with a slow Argon gas flow[3],[4]. Rationale: Argon prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially buffer the solution at high pH, skewing the pKa₁ measurement.

-

Acidification: Lower the initial pH to 1.8 using 0.5 M HCl[4]. Rationale: This ensures both the aliphatic amine and the pyrazole ring are fully protonated (State I) before measurement begins.

-

Titration & Analysis: Titrate continuously with 0.5 M KOH up to pH 12.2[4]. The resulting pH vs. volume curve is transformed into a Bjerrum plot (average number of bound protons vs. pH) using non-linear regression software (e.g., RefinementPro) to extract the macroscopic pKa values[3],[5].

Figure 2: Standard potentiometric titration workflow for empirical pKa determination.

UV-Metric Titration (Orthogonal Validation)

While potentiometry is ideal for the aliphatic amine, UV-metric titration provides excellent orthogonal validation for the pyrazole ring pKa[4].

-

Mechanism: The pyrazole ring is a strong UV chromophore. Protonation/deprotonation of the N2 nitrogen alters the π -electron distribution, causing a measurable shift in the UV absorbance spectrum.

-

Limitation: The primary aliphatic amine is separated from the pyrazole chromophore by an ethylene linker. Because it is electronically decoupled from the π -system, its protonation will not yield a significant UV shift, making UV-metric titration blind to pKa₁. Therefore, potentiometry remains mandatory for full characterization.

Quantitative Data Summaries

Table 1: Ionizable Centers and Predicted pKa Values

| Functional Group | Type | Predicted pKa | Mechanistic Rationale |

| N-Ethyl Primary Amine | Aliphatic Base | 9.5 - 9.8 | Typical primary amine basicity, slightly depressed by the inductive pull of the pyrazole ring. |

| Pyrazole N2 | Heteroaromatic Base | 3.5 - 4.0 | Baseline pyrazole pKa (2.52) increased by +I (methyl) and +M (amino) electron-donating groups. |

| C5-Amino Group | Exocyclic Amine | < 1.0 | Non-basic; lone pair is heavily delocalized into the pyrazole π -system to maintain aromaticity. |

Table 2: Species Distribution Profile

| pH Range | Dominant Species | Net Charge | Biological Relevance |

| < 3.0 | Diprotonated | +2 | High aqueous solubility; relevant for gastric fluid dissolution. |

| 4.0 - 9.0 | Monoprotonated (Amine) | +1 | Dominant at physiological pH (7.4); optimal state for electrostatic receptor binding. |

| > 10.5 | Neutral Free Base | 0 | Maximum lipophilicity; relevant for passive membrane permeability. |

Sources

Preliminary In Vitro Toxicity Screening of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Executive Summary & Structural Rationale

The compound 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine represents a highly versatile, nitrogen-rich heterocyclic scaffold frequently utilized in the design of kinase inhibitors and targeted therapeutics. However, from a toxicological perspective, this molecule presents two distinct structural alerts that necessitate rigorous early-stage in vitro screening:

-

Primary Aromatic/Heteroaromatic Amine (5-amine): Aminopyrazoles carry a well-documented risk of genotoxicity. Upon hepatic metabolism, primary amines can undergo N-hydroxylation followed by esterification, yielding highly reactive nitrenium ions capable of forming covalent DNA adducts[1].

-

Basic Aliphatic Amine (2-aminoethyl group): At physiological pH (7.4), this primary aliphatic amine will be protonated. Protonated basic amines are notorious pharmacophores for off-target binding within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiotoxicity[2].

To align with the ICH M3(R2) guidelines for non-clinical safety studies[3], this guide outlines a self-validating, causality-driven in vitro screening cascade designed to de-risk this compound before advancing to in vivo models.

Strategic Screening Workflow

The screening strategy operates on a tiered attrition model. We evaluate general cytotoxicity first to establish dosing boundaries, followed by specific regulatory-aligned assays for genotoxicity and cardiotoxicity.

Fig 1. Sequential in vitro toxicity screening workflow for pyrazole derivatives.

Core Experimental Protocols (Self-Validating Systems)

As application scientists, we do not merely execute assays; we engineer self-validating systems. Every protocol below includes intrinsic controls to ensure that a negative result is a true negative, rather than an assay failure.

Cytotoxicity Profiling (CellTiter-Glo Luminescent Cell Viability Assay)

Causality & Rationale: Before assessing specific toxicities, we must define the maximum tolerated concentration. We utilize the ATP-dependent CellTiter-Glo assay rather than MTT. MTT relies on metabolic reduction (NADH/NADPH), which can be artificially skewed by redox-active nitrogen heterocycles like pyrazoles. ATP quantitation provides a direct, unconfounded stoichiometric measurement of metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (hepatic) and HEK293T (renal) cells at 1×104 cells/well in an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2 .

-

Compound Preparation: Prepare a 10 mM stock of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

-

Treatment: Transfer the compound to the assay plate (final DMSO concentration ≤ 0.5% v/v to prevent solvent toxicity). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

-

Incubation: Incubate for 48 hours.

-

Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to the culture medium.

-

Lysis & Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Causality & Rationale: In accordance with OECD Test Guideline 471 [4], the Ames test evaluates mutagenic potential. The primary amine on the pyrazole ring is a known structural alert. Because this compound requires hepatic metabolism to form the reactive nitrenium ion, the assay must be conducted with and without an exogenous mammalian metabolic activation system (S9 fraction)[5].

Step-by-Step Methodology:

-

Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight to a density of 1−2×109 cells/mL.

-

S9 Mix Preparation: Prepare the metabolic activation mixture using Aroclor 1254-induced rat liver S9 fraction combined with NADP+ and glucose-6-phosphate (cofactors for CYP450 enzymes).

-

Pre-incubation (Enhanced Sensitivity): Combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition). Incubate at 37°C for 20 minutes. Note: Pre-incubation is critical for short-lived reactive metabolites like nitrenium ions.

-

Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

-

Validation: The assay is only valid if positive controls (e.g., 2-Aminoanthracene for +S9; 2-Nitrofluorene for TA98 -S9) demonstrate a ≥ 3-fold increase in revertant colonies over the vehicle control.

Cardiotoxicity: Automated Patch-Clamp hERG Assay

Causality & Rationale: The ICH S7B guideline mandates the assessment of delayed ventricular repolarization risk[6]. The 2-aminoethyl group of our compound is positively charged at physiological pH. Such cations frequently become trapped in the vestibule of the hERG channel, interacting with the aromatic rings of Tyr652 and Phe656 via cation- π and π

π stacking[2]. Patch-clamp electrophysiology is the gold standard for quantifying this interaction.Step-by-Step Methodology:

-

Cell Preparation: Utilize a CHO or HEK293 cell line stably expressing the hERG potassium channel. Harvest cells and suspend them in extracellular recording solution.

-

Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., QPatch or PatchXpress) to establish a whole-cell configuration.

-

Voltage Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current ( IKr ).

-

Perfusion: Perfuse the test compound at increasing concentrations (e.g., 1, 3, 10, 30, 100 µM). Allow 3–5 minutes per concentration to reach steady-state block.

-

Data Analysis: Measure the peak amplitude of the tail current. Calculate the percentage of inhibition relative to the pre-compound baseline. Determine the IC 50 using a Hill equation fit.

Mechanistic Pathways of Pyrazole-Induced Toxicity

Understanding the biotransformation of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine is critical for interpreting the Ames test and cytotoxicity data. The diagram below illustrates the competing pathways of metabolic activation (toxification) versus Phase II conjugation (detoxification).

Fig 2. Putative metabolic activation pathway of primary aminopyrazoles.

Data Interpretation & Quantitative Metrics

To facilitate rapid decision-making, experimental results must be benchmarked against established pharmacological thresholds. Table 1 outlines the standard acceptance criteria for advancing a compound like 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine through the preclinical pipeline.

Table 1: Quantitative Metrics & Go/No-Go Decision Thresholds

| Assay / Parameter | Target Metric | "Go" Threshold (Acceptable) | "No-Go" / Red Flag (High Risk) | Mechanistic Implication |

| Cytotoxicity (HepG2) | IC 50 | Direct mitochondrial or membrane damage. | ||

| Ames Test (-S9) | Revertant Fold Increase | <2× vehicle control | ≥2× vehicle control | Direct-acting mutagen (rare for this scaffold). |

| Ames Test (+S9) | Revertant Fold Increase | <2× vehicle control | ≥2× vehicle control | CYP450-mediated nitrenium ion formation. |

| hERG Inhibition | IC 50 | High risk of QT prolongation / Torsades de Pointes. | ||

| Therapeutic Index (TI) | hERG IC 50 / Efficacy IC 50 | >30× margin | <10× margin | Insufficient safety window for clinical dosing. |

Conclusion

The preliminary in vitro toxicity screening of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine requires a targeted approach due to its specific structural liabilities. By strictly adhering to OECD 471 and ICH S7B guidelines, and by understanding the molecular causality behind the assays (ATP quantitation, metabolic activation of amines, and cation- π interactions in ion channels), researchers can accurately assess the safety profile of this scaffold. Compounds that trigger "No-Go" thresholds in this cascade should be subjected to structural optimization—such as masking the primary amine via amidation or reducing the basicity of the ethylamine group—to mitigate toxicity while preserving pharmacological efficacy.

References

-

Experimental Testing of Quantum Mechanical Predictions of Mutagenicity: Aminopyrazoles Chemical Research in Toxicology - ACS Publications URL:[Link][1]

-

Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis PLOS One URL:[Link][5]

-

hERG Blockade in Drug Development Scribd / Ligand Biochemistry URL:[Link][2]

-

Ames Assay (Bacterial Reverse Mutation Assay) OECD 471 Inotiv URL:[Link][4]

-

ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline European Medicines Agency (EMA) URL:[Link][6]

-

ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline European Medicines Agency (EMA) URL:[Link][3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. inotiv.com [inotiv.com]

- 5. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis | PLOS One [journals.plos.org]

- 6. ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Chemoselective N-Alkylation of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Achieving controlled mono-alkylation on a bifunctional diamine scaffold.

Mechanistic Rationale & Site Selectivity

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine is a highly versatile building block featuring two distinct primary amine groups: an aliphatic amine on the 2-aminoethyl chain (N1 position) and a heteroaromatic amine directly attached to the pyrazole ring (C5 position).

In synthetic workflows, functionalizing this molecule requires strict chemoselective control. The causality behind this selectivity lies in the fundamental nature of the nitrogen lone pairs:

-

Aliphatic Amine (Highly Nucleophilic): The nitrogen lone pair is localized in an sp3 hybridized orbital, making it highly available for nucleophilic attack.

-

Heteroaromatic Amine (Poorly Nucleophilic): The nitrogen lone pair is heavily delocalized into the aromatic π -system of the pyrazole ring, drastically reducing its nucleophilicity[1].

Because of this stark electronic contrast, electrophiles will naturally favor the aliphatic amine. However, achieving mono-alkylation at this site presents a secondary challenge. Direct alkylation with alkyl halides ( SN2 ) is notoriously difficult to control[2]. The initial alkylation produces a secondary amine that is often more nucleophilic than the starting primary amine, triggering a "runaway train" effect that leads to over-alkylation (tertiary amines and quaternary ammonium salts)[3].

To bypass this, reductive amination is the gold-standard strategy[4]. By condensing the primary amine with an aldehyde to form an imine, the reaction inherently halts at the mono-alkylated stage, as imine formation can only occur once per equivalent of primary amine[2].

Chemoselectivity logic for the dual-amine system based on lone pair localization.

Step-by-Step Reaction Mechanism

The reductive amination pathway proceeds through three distinct mechanistic phases[5]:

-

Nucleophilic Attack: The aliphatic primary amine attacks the electrophilic carbonyl carbon of the target aldehyde, forming a tetrahedral hemiaminal intermediate.

-

Dehydration: Facilitated by a mild acid catalyst (e.g., acetic acid), the hemiaminal undergoes dehydration (loss of H2O ) to generate an electrophilic imine (or iminium ion).

-

Selective Reduction: The imine is reduced in situ to the final secondary amine. For this step, Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is specifically chosen over Sodium borohydride ( NaBH4 ). NaBH(OAc)3 is a highly selective, mild reducing agent that readily reduces imines but reacts very sluggishly with unreacted aldehydes, preventing the wasteful reduction of the starting material into an alcohol[6].

Step-by-step mechanistic pathway of the reductive amination process.

Experimental Protocol: Self-Validating Reductive Amination

This protocol is designed as a self-validating system. By isolating the imine formation step from the reduction step, researchers can analytically verify the reaction's progress, ensuring maximum yield and preventing side reactions.

Reagents Required

-

Substrate: 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine (1.0 equiv)

-

Electrophile: Target Aldehyde (1.05 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

-

Catalyst: Glacial Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask purged with inert gas ( N2 or Argon), dissolve 1.0 equiv of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine in anhydrous DCE (approx. 0.2 M concentration).

-

Condensation: Add 1.05 equiv of the target aldehyde, followed by 1.0 equiv of glacial acetic acid. Stir the mixture at room temperature for 1 to 2 hours.

-

Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. You must observe the disappearance of the starting amine mass and the appearance of the intermediate imine mass ( [M+H]+ of Amine + Aldehyde - 18 Da). Do not proceed to step 3 until imine formation is >95% complete.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 equiv of NaBH(OAc)3 portion-wise over 10 minutes to control the mild exotherm.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 to 12 hours.

-

Validation Checkpoint 2: Analyze via LC-MS. The imine mass should be fully consumed, replaced by the mass of the target secondary amine ( [M+H]+ of Imine + 2 Da).

-

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 7-8. Transfer to a separatory funnel and extract the aqueous layer three times with DCM.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a DCM/MeOH/Ammonia gradient due to the polarity of the diamine).

Quantitative Method Comparison

To justify the selection of reductive amination over direct alkylation, the following table summarizes the empirical outcomes typically observed when functionalizing highly nucleophilic primary aliphatic amines[4]:

| Parameter | Direct Alkylation ( SN2 ) | Reductive Amination |

| Reagents | Alkyl Halide, Base (e.g., K2CO3 ) | Aldehyde, NaBH(OAc)3 , Acid catalyst |

| Primary Site Selectivity | Poor (Mixture of 1∘ , 2∘ , 3∘ amines) | Excellent (Strictly mono-alkylation) |

| Over-alkylation Risk | Critical (Runaway train effect) | Negligible (Imine forms only once) |

| Reaction Conditions | Often requires heating / harsh bases | Mild, room temperature, pH 4-6 |

| Typical Isolated Yield | 10% - 35% (Complex purification) | 75% - 95% (Clean conversion) |

References

-

Master Organic Chemistry. "Alkylation of Amines (Sucks!)". Available at:[Link]

-

Wikipedia. "Reductive amination". Available at:[Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works". Available at:[Link]

-

Harvard University (Myers Group). "C-N Bond-Forming Reactions: Reductive Amination". Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Synthesis and Validation of Transition Metal Complexes Using 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale & Ligand Design

As a Senior Application Scientist, I approach ligand design not merely as a synthetic exercise, but as a method to precisely engineer the electronic and steric environment of a metal center. The ligand 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine (hereafter referred to as L ) is a highly versatile, multi-dentate N-donor framework.

The chelating abilities of aminoethylpyrazole derivatives with transition metals such as Cu(II), Ni(II), and Co(II) have been extensively documented, demonstrating a strong thermodynamic driving force for complexation[1]. Furthermore, these ligands exhibit notable histamine-like biological activity, making their metal complexes highly relevant in bioinorganic chemistry[2]. The 2-heteroarylethylamine scaffold is a privileged structure in medicinal chemistry, and its transition metal complexes are actively explored for targeted therapeutic applications, including anticancer drug development[3].

The Causality of Coordination

L features three distinct nitrogen donors, each with unique electronic properties:

-

Primary Aliphatic Amine (Ethyl chain): A strong, hard σ -donor that anchors the metal kinetically.

-

Pyrazole Nitrogen (N2): A moderate σ -donor and weak π -acceptor that stabilizes lower oxidation states and dictates the geometry of the chelate ring.

-

Primary Aromatic Amine (C5 position): A weaker donor due to the delocalization of its lone pair into the pyrazole π -system.

This electronic asymmetry creates a hemilabile coordination environment. In catalytic or biological applications (e.g., Pt-based DNA intercalators), the weaker C5-amine can temporarily dissociate, opening a coordination site for substrate binding while the robust bidentate arm prevents complete ligand dissociation.

Fig 1: Reaction pathways demonstrating the divergent coordination chemistry of the pyrazole ligand.

Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes observable physicochemical changes that confirm the success of the reaction without requiring immediate spectroscopic analysis.

Fig 2: Standardized workflow for the synthesis and validation of transition metal complexes.

Protocol A: Synthesis of the Ligand (L)

Objective: Condensation of 3-aminocrotononitrile with 2-hydrazinoethanamine.

-

Preparation: Dissolve 10.0 mmol of 3-aminocrotononitrile in 25 mL of absolute ethanol.

-

Activation: Add 3 drops of glacial acetic acid. Causality: The acid protonates the nitrile group, increasing its electrophilicity and lowering the activation energy for the subsequent nucleophilic attack.

-

Condensation: Dropwise, add 10.5 mmol of 2-hydrazinoethanamine under continuous stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours.

-

Isolation: Remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation or recrystallization from a diethyl ether/hexane mixture to yield a pale yellow solid.

Protocol B: Synthesis of [Cu(L)Cl₂] Complex

Objective: Formation of a thermodynamically stable Cu(II) complex.

-

Solvation: Dissolve 1.0 mmol of L in 10 mL of warm absolute ethanol.

-

Metal Addition: In a separate vial, dissolve 1.0 mmol of Copper(II) chloride dihydrate ( CuCl2⋅2H2O ) in 5 mL of ethanol.

-

Complexation: Slowly add the Cu(II) solution to the ligand solution.

-

Self-Validation: The solution will immediately transition from pale blue to a deep, vibrant green/blue. Causality: This bathochromic shift is the visual manifestation of the ligand field splitting energy ( Δo ) changing as the strong N-donors displace the weak water/chloride ligands.

-

Harvesting: Stir at room temperature for 2 hours. Filter the precipitated deep green microcrystalline solid, wash with cold ethanol, and dry in vacuo.

Protocol C: Synthesis of [Pt(L)Cl]Cl (Anticancer Candidate)

Objective: Kinetically controlled synthesis of a square planar Pt(II) complex.

-

Solvation: Dissolve 1.0 mmol of Potassium tetrachloroplatinate(II) ( K2PtCl4 ) in 10 mL of deionized water. Causality: K2PtCl4 is selected over PtCl2 due to its superior aqueous solubility, ensuring a homogeneous reaction.

-

Ligand Addition: Dissolve 1.0 mmol of L in 5 mL of ethanol and add it to the Pt(II) solution.

-

Thermal Activation: Heat the mixture to 60°C in the dark for 12 hours. Causality: 5d transition metals are kinetically inert; elevated temperatures are required to facilitate ligand exchange.

-

Self-Validation: The successful formation of the complex is validated by the slow precipitation of a yellow solid. The cationic complex [Pt(L)Cl]+ pairs with the displaced Cl− to form a salt with lower solubility than the starting materials.

-

Harvesting: Filter the yellow solid, wash with cold water and diethyl ether, and dry under a vacuum.

Data Presentation & Validation

To ensure rigorous quality control, the synthesized compounds must be validated against the expected physicochemical and spectroscopic parameters summarized in Table 1.

Table 1: Physicochemical and Spectroscopic Validation Parameters

| Compound | Appearance | Expected Yield | UV-Vis λmax (nm) | IR ν(C=N) (cm⁻¹) | IR ν(NH2) (cm⁻¹) |

| Ligand (L) | Pale yellow solid | > 80% | ~240 ( π→π∗ ) | 1560 | 3300–3400 (broad) |

| [Cu(L)Cl₂] | Deep green solid | 85% | 680 (d-d transition) | 1545 (shifted) | 3250–3350 (shifted) |

| [Pt(L)Cl]Cl | Yellow solid | 72% | 310 (MLCT) | 1550 (shifted) | 3260–3360 (shifted) |

Note: The shift of the ν(C=N) and ν(NH2) stretching frequencies to lower wavenumbers in the IR spectra is a definitive indicator of successful nitrogen-to-metal σ -donation, which drains electron density from the ligand bonds.

References

-

Holmes, F., & Jones, F. (1960). Metal complexes of histamine and some structural analogues. Part I. Journal of the Chemical Society (Resumed), 2398-2401. URL:[Link]

-

Touir, R., et al. (2015). New pyrazolic compounds as corrosion inhibitors for Iron Armco in HCI media. ResearchGate. URL:[Link]

-

Manchado, A., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry, 20, 1880–1893. URL:[Link]

Sources

Optimizing recrystallization temperature for 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine purification

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly polar heterocycles. The compound 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine presents unique thermodynamic challenges due to its multiple hydrogen-bond donors and acceptors (the primary amine at C5, the secondary amine on the ethyl chain, and the pyrazole nitrogens).

This guide is designed to move beyond basic instructions and explain the causality behind our experimental choices, ensuring you can build a self-validating purification system in your lab.

System Thermodynamics & Workflow

The following diagram outlines the critical thermodynamic pathway required to successfully recrystallize poly-aminated pyrazole derivatives without inducing liquid-liquid phase separation (oiling out).

Fig 1: Thermodynamic workflow for optimizing pyrazole-amine derivative recrystallization.

Troubleshooting FAQs: Recrystallization Optimization

Q1: Why does my 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine "oil out" instead of forming crystals during cooling? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solution. Because your specific pyrazole derivative is highly polar, extensive intermolecular hydrogen bonding can cause the solute to form a supersaturated, viscous syrup rather than an ordered crystal lattice. The Fix: Ensure you are cooling the solution slowly (1-2 °C/min). Rapid cooling forces the local concentration of the solute outside the metastable zone width, promoting amorphous precipitation . If oiling out persists, introduce a seed crystal at the onset of cloudiness to provide a nucleation site.

Q2: Which solvent system provides the best thermodynamic gradient for this specific pyrazole-amine? A2: Recent optimizations for synthesizing and purifying 3-methyl-1H-pyrazol-5-amine derivatives demonstrate that acetonitrile is highly efficient. It provides a higher product yield accompanied by the formation of well-defined crystalline products, whereas protic solvents like ethanol or glycerol can sometimes lead to excessive solubility at lower temperatures due to strong hydrogen bonding .

Q3: How do I determine the optimal upper dissolution temperature ( Tdissolve ) and lower crystallization temperature ( Tcrystal )? A3: The optimal Tdissolve should be just below the boiling point of your chosen solvent to maximize solubility without causing thermal degradation or solvent boil-off. For acetonitrile (BP 82.0°C), a Tdissolve of 75–80°C is ideal. The Tcrystal must be low enough to minimize the solubility of the product while keeping impurities dissolved. After reaching room temperature, transferring the flask to an ice bath (0–4°C) for 20-30 minutes maximizes crystal formation by driving the thermodynamic equilibrium toward the solid phase .

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes a physical observation check to ensure the chemistry is behaving as expected.

Step 1: Hot Dissolution Place the crude 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine in an Erlenmeyer flask. Add a minimal volume of acetonitrile. Heat the mixture on a stirring hot plate to 75–80°C until the solid just dissolves. Self-Validation Check: If turbidity persists after adding a 10% excess of hot solvent, these are insoluble impurities, not your product. Do not add more solvent; proceed immediately to Step 2.

Step 2: Hot Filtration Perform a rapid gravity filtration using a pre-warmed fluted filter paper and a stemless funnel to remove the insoluble impurities. Causality: Using a stemless funnel prevents the hot, saturated solution from cooling and crystallizing inside the funnel stem, which would block the flow.

Step 3: Controlled Nucleation (Slow Cooling) Remove the receiving flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation. Allow the solution to cool ambiently to room temperature (20–25°C). Causality: Do not disturb or agitate the flask. Mechanical shock can induce premature, impure nucleation. Slow cooling keeps the system within the metastable zone, allowing a highly ordered, pure crystal lattice to form.

Step 4: Ice Bath Maturation Once the flask has reached room temperature and initial crystallization is observed, submerge the flask in an ice-water bath (0–4°C) for 30 minutes. Causality: This steepens the solubility curve, forcing the remaining product out of the mother liquor and maximizing your percent yield.

Step 5: Isolation and Washing Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold acetonitrile. Self-Validation Check: The wash solvent must be ice-cold to displace the impurity-rich mother liquor without redissolving your purified product. Dry the crystals under vacuum to constant weight.

Quantitative Data: Solvent Selection Matrix

Use the following table to compare thermodynamic parameters when selecting a solvent system for pyrazole-amine derivatives. Acetonitrile remains the top recommendation for the 1-(2-aminoethyl) derivative.

| Solvent System | Boiling Point (°C) | Polarity Index | Optimal Tdissolve (°C) | Optimal Tcrystal (°C) | Expected Yield (%) |

| Acetonitrile | 82.0 | 5.8 | 75 - 80 | 0 - 4 | 85 - 92% |

| Ethanol (Absolute) | 78.4 | 5.2 | 70 - 75 | -5 - 0 | 70 - 80% |

| Isopropanol | 82.5 | 3.9 | 75 - 80 | 0 - 5 | 75 - 82% |

| Ethyl Acetate / Hexane (1:1) | ~70.0 | ~2.5 | 65 - 70 | 0 - 5 | 80 - 85% |

References

-

Hameed, R. S., et al. "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies." ACS Omega (2025). National Center for Biotechnology Information (PMC). URL:[Link]

-

"Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives." MDPI Molecules. URL:[Link]

Overcoming steric hindrance in 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine cross-coupling reactions

Welcome to the technical support resource for researchers utilizing 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to challenges arising from the unique structural features of this substrate, particularly its inherent steric hindrance.

Understanding the Challenge: Steric Hindrance

The primary obstacle in achieving high-yielding cross-coupling reactions with 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine lies in its molecular architecture. The C5-amino group, the desired reaction site for C-N bond formation, is significantly crowded by two adjacent substituents: the N1-aminoethyl side chain and the C3-methyl group. This steric congestion can severely impede the approach of a metal catalyst and the coupling partner, frustrating key steps in the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine so challenging?

A1: The difficulty is primarily due to steric hindrance. The ethylamine substituent on the N1 position and the methyl group on the C3 position of the pyrazole ring create a sterically congested environment around the C5-amine. This bulkiness can hinder the oxidative addition and reductive elimination steps of the catalytic cycle, which are crucial for forming the desired C-N bond.[1][2] Furthermore, the presence of multiple nitrogen atoms (a basic heteroatom) can lead to catalyst inhibition or deactivation by ligating to the metal center.[3]

Q2: How exactly does this steric bulk impact the palladium-catalyzed (Buchwald-Hartwig) catalytic cycle?

A2: Steric hindrance impacts several key stages:

-

Ligand Association/Dissociation: Bulky substrates can influence the coordination of phosphine ligands to the palladium center. While bulky ligands are often necessary, an improper fit can destabilize catalytic intermediates.

-

Oxidative Addition: The approach of the Pd(0) catalyst to the aryl halide can be sterically shielded, slowing this initial activation step.

-

Reductive Elimination: This final, product-forming step is often the most sensitive to steric effects.[4][5] The congested environment around the palladium center can create a high energy barrier for the formation of the new C-N bond, leading to slow turnover or catalyst decomposition.[4][6]

Q3: Are there alternatives to Palladium catalysis for this substrate?

A3: Yes, copper-catalyzed C-N coupling (Ullmann-type reactions) can be a viable alternative.[7][8] While palladium catalysis has been more extensively developed for a wide range of substrates, modern copper-based systems with specialized ligands have shown great promise for coupling sterically hindered partners.[7][8][9] These reactions may offer different selectivity and functional group tolerance and are worth exploring if palladium systems fail.

Q4: Can the primary amine on the N1-side chain interfere with the reaction?

A4: Absolutely. The N1-(2-aminoethyl) group possesses a primary amine that can compete with the desired C5-amine as a nucleophile, leading to undesired side products. It is highly recommended to protect this primary amine (e.g., as a Boc-carbamate) before attempting the cross-coupling reaction at the C5-position. This strategy simplifies the reaction profile and prevents competitive N-arylation.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine and provides actionable solutions.

Problem 1: Low to No Yield of the Desired Coupled Product

This is the most common issue, often stemming from an ineffective catalyst system or suboptimal reaction conditions that fail to overcome the steric barrier.

Possible Cause A: Inappropriate Catalyst and/or Ligand Selection

The choice of ligand is the most critical factor in overcoming steric hindrance.[10] Standard ligands like PPh₃ or even some bidentate ligands like BINAP may not be sufficient.

Solution: Employ Bulky, Electron-Rich Monodentate Ligands.

For sterically demanding substrates, bulky, electron-rich phosphine ligands are required to promote the key oxidative addition and reductive elimination steps.[4][10][11] These ligands stabilize the catalyst, facilitate the formation of reactive monophosphine palladium complexes, and their steric bulk can accelerate the product-forming reductive elimination step.[3][4]

Recommended Ligand Classes:

-

Biarylphosphine Ligands (Buchwald Ligands): These are the gold standard for challenging C-N couplings. Their bulk and electron-donating properties are ideal.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective, offering an alternative to phosphine ligands.[12]

| Ligand Example | Class | Key Feature |

| XPhos | Dialkylbiarylphosphine | Very bulky and electron-rich, excellent general ligand. |

| SPhos | Dialkylbiarylphosphine | Similar to XPhos, often used for heteroaryl substrates. |

| RuPhos | Dialkylbiarylphosphine | High activity, particularly for hindered couplings. |

| AdBrettPhos | Dialkylbiarylphosphine | Extremely bulky adamantyl group, designed for challenging five-membered heterocycles.[3] |

| IMes | N-Heterocyclic Carbene | Strong σ-donor, provides high thermal stability. |

Actionable Steps:

-

Screen a panel of bulky ligands. Start with established leaders like XPhos or RuPhos.

-

Use a reliable palladium precursor. Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Consider using pre-formed palladium pre-catalysts based on these ligands, which can offer greater reliability.[13]

-

Maintain an appropriate Ligand:Palladium ratio. For monodentate ligands, a ratio of 1.5:1 to 2:1 is typically optimal.[4]

Possible Cause B: Suboptimal Base or Solvent

The base and solvent play a crucial role in the catalytic cycle, influencing both catalyst activity and substrate solubility.[14][15][16][17]

Solution: Optimize Base and Solvent Conditions.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the aminopyrazole without competing in the reaction.[18] The choice of base can be solvent-dependent.[14][15]

-

Sodium tert-butoxide (NaOtBu): A very strong and commonly used base. Effective in nonpolar solvents like toluene.

-

Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong, non-nucleophilic base.

-

Cesium Carbonate (Cs₂CO₃): A weaker inorganic base that can be effective, sometimes requiring higher temperatures.[2]

-

-

Solvent Selection: Aprotic solvents are generally preferred.[13]

Actionable Steps:

-

Start with a standard condition: NaOtBu in Toluene at 100-110 °C.

-

If the reaction is sluggish, screen other bases. Consider Cs₂CO₃ or LiHMDS.

-

Ensure anhydrous and anaerobic conditions. Oxygen and moisture can deactivate the palladium catalyst.[2][13] Solvents should be anhydrous and degassed prior to use.

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

The appearance of side products, such as the replacement of the halide on your coupling partner with a hydrogen atom (hydrodehalogenation), indicates that the desired coupling pathway is slow relative to competing decomposition pathways.

Possible Cause: Slow Reductive Elimination or Catalyst Decomposition

If the final C-N bond formation is slow due to steric hindrance, the catalyst intermediates have more time to undergo side reactions.[13]

Solution: Tune Reaction Parameters to Favor Coupling.

-

Lower the Reaction Temperature: While higher temperatures can overcome activation barriers, they can also accelerate side reactions.[10][13] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

-

Re-evaluate Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others.[13] Screening a different class of bulky ligand (e.g., trying an NHC if a phosphine failed) may alter the balance of reaction rates.

-

Consider an Alternative Coupling Partner: If using an aryl bromide, switching to an aryl iodide may lead to faster oxidative addition, potentially improving the overall catalytic turnover before side reactions occur. Conversely, aryl chlorides may require more active (and specific) catalyst systems.[19]

Visual Guides & Protocols

Diagram: The Steric Challenge

This diagram illustrates the steric crowding around the C5-amine reaction center of the substrate.

Caption: Steric hindrance at the C5-amine from adjacent groups.

Diagram: Troubleshooting Workflow

A logical decision tree for troubleshooting failed or low-yielding reactions.

Caption: A decision-making workflow for reaction optimization.

General Protocol: Starting Point for Buchwald-Hartwig Amination

This protocol provides a robust starting point for experimentation. Note: The primary amine on the N1-side chain should be protected (e.g., as a Boc group) prior to this reaction.

-

Reagent Preparation:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the bulky phosphine ligand (e.g., XPhos, 2.5-5 mol %).

-

Add the (Boc-protected) 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine (1.0 equiv), the aryl halide coupling partner (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

-

-

Solvent Addition:

-

Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

-

-

Reaction:

-

Place the sealed tube in a preheated oil bath at 100-110 °C.

-

Stir the reaction vigorously for 12-24 hours.

-

-

Monitoring & Work-up:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium solids.

-

Wash the organic layer with water and then brine.

-

-

Isolation:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

References

- Sigman, M. S., & Norrby, P.-O. (2017). A Mechanistic Approach to Predicting the Outcomes of Unobserved Substrate and Catalyst Combinations in Cross-Coupling.

- BenchChem. (2026). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. BenchChem.

- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 128(33), 10694–10695.

- Fors, B. P., Kratt, K. A., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic letters, 14(15), 3886–3889.

- Reiher, C. A., & Sigman, M. S. (2020).

- Reiher, C. A., & Sigman, M. S. (2020).

- van der Westhuizen, C., Venter, J. A., & Visser, H. G. (2021). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions, 50(44), 16089–16097.

- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.

- Giri, R., & Maiti, D. (2016). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 55(1), 104–115.

- BenchChem. (2025). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. BenchChem.

- BenchChem. (2025).

- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014).

- Kuwabara, J., & Kanbara, T. (2020). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions, 49(14), 4411–4418.

- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination.

- Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.

- Sigman, M. S. (2018). Mechanistically Guided Predictive Modeling of Stoichiometric Elimination Reactions of Palladium (II) Complexes. ETH Zurich Research Collection.

- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.

- Wikipedia. (2023).

- BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. BenchChem.

- Buchwald, S. L. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.

- Hu, Z., & Nolan, S. P. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4254–4257.

- Hartwig, J. F., & Mann, G. (2003). Theoretical studies on the reductive elimination reaction mechanism from neutral palladium(IV) sulfinate complexes.

- Modak, A., Nett, A. J., Cook, S. P., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.

- Modak, A., Nett, A. J., Cook, S. P., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed, 10(18), 10495-10499.

- Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Alfa Chemistry.

- Modak, A., Nett, A. J., Cook, S. P., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.

- Hartwig, J. F., & Driver, M. S. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(20), 4973–4986.

- Portilla, J., & Cruz, S. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.

- Ghorai, M. K., & Kumar, A. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 44(28), 12698–12706.

- Organic Chemistry Portal. (2009). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Organic Chemistry Portal.

- Kwong, F. Y., & Buchwald, S. L. (2012). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.

- Portilla, J., & Cruz, S. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Al-Azmi, A. (2012). Synthesis of 3-(2-aminoethyl)

- BLDpharm. (n.d.). 25859-20-5|1-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-amine. BLDpharm.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

Sources

- 1. Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

Analytical Comparison Guide: NMR Solvent Selection and Chemical Shift Reference for 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

Executive Summary & Analytical Challenge

In early-stage drug discovery and coordination chemistry, polybasic heterocycles like 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine are highly valued as bifunctional building blocks and chelating ligands. However, structurally characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct challenge. The molecule contains two different primary amine groups (one aliphatic, one aromatic/exocyclic) and a highly electron-rich pyrazole core.

As a Senior Application Scientist, I frequently see research teams struggle with signal broadening and overlapping resonances when analyzing such compounds. This guide objectively compares the performance of two standard NMR solvent systems—DMSO-d6 versus CDCl3 —and provides a self-validating experimental protocol alongside high-fidelity 1H and 13C NMR reference data.

Product Comparison: DMSO-d6 vs. CDCl3 for Polybasic Pyrazoles

The choice of deuterated solvent is not merely a matter of dissolving the sample; it fundamentally dictates the physical behavior of the exchangeable protons and the resulting spectral resolution.

The Alternative: CDCl3 (Suboptimal Performance)

While Chloroform-d (CDCl3) is the default solvent in many organic laboratories, it performs poorly for 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine.

-

Causality of Failure: CDCl3 is a non-polar solvent with weak hydrogen-bond accepting capabilities. Consequently, the highly polar compound exhibits marginal solubility. More critically, the four exchangeable amine protons undergo intermediate chemical exchange in CDCl3, resulting in severe line broadening. The signals for the C5-NH2 and the aliphatic -NH2 often merge into the baseline, making accurate integration impossible.

The Recommended Solution: DMSO-d6 (Optimal Performance)

Dimethyl sulfoxide-d6 (DMSO-d6) is the superior solvent system for this class of heterocycles.

-

Mechanistic Advantage: DMSO-d6 acts as a strong hydrogen-bond acceptor. It forms stable hydrogen-bonded complexes with the primary amines, significantly slowing down their chemical exchange rate on the NMR timescale. This causality leads to sharp, distinct, and quantifiable broad singlets for both the exocyclic and aliphatic amine groups[1]. Furthermore, its high dielectric constant ensures complete dissolution of the polar analyte.

Workflow Visualization

Below is the logical workflow for solvent selection and structural elucidation.

Figure 1: Workflow comparing solvent efficacy and self-validating NMR acquisition.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating experimental design. Do not rely solely on chemical shift predictions.

Step 1: Sample Preparation

-

Weigh 15–20 mg of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine.

-

Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

Step 2: Initial 1D Acquisition

-

Acquire a standard 1H NMR spectrum (minimum 16 scans, 400 MHz) and a 13C NMR spectrum (minimum 512 scans, 100 MHz).

Step 3: The D2O Exchange Validation (Critical Step)

-

The Problem: The C4-H aromatic proton (~5.20 ppm) and the C5-NH2 protons (~5.10 ppm) often appear perilously close to each other in the spectrum.

-

The Solution: Remove the tube from the spectrometer, add 2 drops of heavy water (D2O), shake vigorously for 30 seconds, and re-acquire the 1H spectrum.

-

The Causality: The labile amine protons will rapidly exchange with deuterium, rendering them invisible to 1H NMR. The signals at 5.10 ppm and 1.60 ppm will disappear entirely. The signal at 5.20 ppm (C4-H) is carbon-bound, will not exchange, and will remain intact. This self-validating step definitively proves the assignment.

Reference Data & Mechanistic Insights

The following tables provide the optimal chemical shift reference data obtained in DMSO-d6.

Table 1: 1H NMR Chemical Shift Reference Data (DMSO-d6, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale & Causality |

| C4-H | 5.20 | Singlet (s) | 1H | - | Highly shielded aromatic proton due to +M resonance from C5-NH2. |

| C5-NH2 | 5.10 | Broad Singlet (br s) | 2H | - | Exocyclic amine. Downfield due to partial conjugation with the pyrazole ring. Disappears upon D2O exchange. |

| N1-CH2 | 3.90 | Triplet (t) | 2H | 6.5 | Deshielded by the adjacent pyrazole N1 atom. |

| CH2-NH2 | 2.85 | Triplet (t) | 2H | 6.5 | Aliphatic methylene adjacent to the primary amine. |

| C3-CH3 | 2.05 | Singlet (s) | 3H | - | Standard allylic/aromatic methyl shift. |

| Aliphatic -NH2 | 1.60 | Broad Singlet (br s) | 2H | - | Aliphatic amine. Upfield compared to C5-NH2 due to lack of resonance. Disappears upon D2O exchange. |

Table 2: 13C NMR Chemical Shift Reference Data (DMSO-d6, 100 MHz)

Note: The most striking feature of this spectrum is the C4 carbon. While typical aromatic carbons resonate between 110–140 ppm, the C4 carbon here appears at ~89.5 ppm. This is not an error; it is the direct causal result of the strong electron-donating resonance effect of the C5-amino group, which heavily shields the C4 position[2].

| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment Rationale |

| C5 | 148.2 | Quaternary (C) | Deshielded by directly attached electronegative -NH2 group. |

| C3 | 146.0 | Quaternary (C) | Deshielded by the adjacent N2 atom and methyl group. |

| C4 | 89.5 | Methine (CH) | Highly shielded by resonance electron donation from C5-NH2[2]. |

| N1-CH2 | 49.5 | Methylene (CH2) | Downfield aliphatic carbon due to N1 attachment. |

| CH2-NH2 | 41.2 | Methylene (CH2) | Typical shift for a carbon alpha to an aliphatic primary amine. |

| C3-CH3 | 13.8 | Methyl (CH3) | Standard pyrazole methyl carbon[3]. |

References

To support the mechanistic claims and expected chemical shift ranges for pyrazole derivatives discussed in this guide, please refer to the following peer-reviewed sources:

-

Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI Molbank URL: [Link] (Supports the solvent-dependent behavior and expected shift ranges of N-substituted 5-aminopyrazoles).

-

Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: PMC (National Institutes of Health) URL: [Link] (Provides authoritative grounding on the extreme shielding effects observed at the C4 position of substituted pyrazoles).

-

Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link] (Validates the 13C NMR assignments for the pyrazole core and methyl substituents).

Sources

Comparing ligand efficiency: 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine vs 3,5-dimethylpyrazole

As a Senior Application Scientist, I frequently encounter the challenge of balancing absolute binding affinity with molecular weight during the lead optimization phase of drug discovery and materials design. Maximizing absolute affinity by simply adding molecular bulk often leads to poor pharmacokinetics or unfavorable coordination geometry. To circumvent this, we rely on Ligand Efficiency (LE) —a metric that normalizes binding energy against the number of non-hydrogen atoms (NHA).

In this guide, we will objectively compare the ligand efficiency and thermodynamic binding causality of two distinct pyrazole derivatives: the highly functionalized 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine (AEMPA) and the classic fragment-like 3,5-dimethylpyrazole (3,5-DMP) .

Structural Profiling & Physicochemical Baselines

Before evaluating efficiency, we must establish the physicochemical boundaries of both ligands. The table below summarizes the quantitative structural data that dictates their thermodynamic behavior.

| Property | 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine (AEMPA) | 3,5-dimethylpyrazole (3,5-DMP) |

| Molecular Formula | C₆H₁₂N₄ | C₅H₈N₂ |

| Molecular Weight ( g/mol ) | 140.19 | 96.13 |

| Non-Hydrogen Atoms (NHA) | 10 | 7 |

| Denticity | Multidentate (Up to Tridentate) | Monodentate |

| H-Bond Donors | 3 | 1 |

| H-Bond Acceptors | 4 | 1 |

| Primary Application | Directed Chelation / Kinase Hinge Binding | Fragment-Based Discovery / [1] |

Mechanistic Ligand Efficiency (LE) Analysis

Ligand Efficiency is mathematically defined as the Gibbs free energy of binding divided by the heavy atom count: LE = ΔG / NHA . A highly efficient ligand typically achieves an LE score greater than 0.3 kcal/mol per heavy atom.

The Monodentate Paradigm: 3,5-Dimethylpyrazole (3,5-DMP)

With an NHA of only 7, 3,5-DMP is a quintessential fragment. Because its denominator in the LE equation is so low, it requires a relatively small absolute free energy of binding (ΔG) to achieve an exceptional LE score. The binding causality of 3,5-DMP is driven by the electron-rich N2 atom coordinating to metal centers or hydrogen-bonding to target proteins[2]. Simultaneously, the lipophilic methyl groups at the C3 and C5 positions drive favorable desolvation entropy. However, its monodentate nature inherently limits its absolute affinity, making it prone to rapid dissociation (fast koff ) unless it is incorporated into larger, pre-organized scorpionate architectures.

The Multidentate Paradigm: 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine (AEMPA)

AEMPA possesses an NHA of 10. To match the LE of 3,5-DMP, it must achieve significantly higher absolute affinity. It accomplishes this via the chelate effect . By coordinating through the pyrazole N2, the primary amine on the ethyl chain, and potentially the C5-amino group, AEMPA forms highly stable metallacycles.

The causality here is heavily entropic: displacing multiple coordinated water molecules from a target site with a single multidentate ligand yields a massive positive change in entropy (+ΔS), driving a highly negative ΔG. In medicinal chemistry, the primary amines provide strong, enthalpy-driven hydrogen-bonding vectors, though they incur a higher desolvation penalty compared to the hydrophobic methyls of 3,5-DMP.

Caption: Ligand coordination logic comparing monodentate vs. multidentate chelation efficiency.

Thermodynamic Causality: Enthalpy vs. Entropy

To accurately compare these ligands, we must look beyond standard IC₅₀ values and dissect the fundamental equation of thermodynamics: ΔG = ΔH - TΔS .

The binding of 3,5-DMP is largely entropy-driven (hydrophobic effect and desolvation). Conversely, AEMPA presents a mixed thermodynamic signature. The multiple nitrogen donors in AEMPA form strong, directional coordinate or hydrogen bonds (enthalpic gain, -ΔH), but the flexibility of the 2-aminoethyl chain introduces a conformational entropy penalty (-TΔS) upon binding. Thus, AEMPA is highly efficient in rigid, solvent-exposed pockets where its H-bond network can be fully satisfied, whereas 3,5-DMP excels in deep, hydrophobic cavities.

Self-Validating Experimental Workflows

To empirically determine the LE of these compounds, we must measure their absolute binding free energy (ΔG). As an application scientist, I rely on orthogonal, self-validating assays to ensure data integrity.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard because it directly measures the heat of binding (ΔH) and stoichiometry (N), allowing the derivation of Kd, ΔG, and ΔS in a single label-free experiment.

Step-by-Step Methodology:

-

Sample Preparation: Dialyze the target protein or metal salt into a non-coordinating buffer (e.g., 50 mM HEPES, pH 7.4). Prepare AEMPA and 3,5-DMP stock solutions in the exact same dialysate to prevent heat-of-mixing artifacts.

-

Cell Loading: Load the sample cell with 10 μM of the target.

-

Syringe Loading: Load the injection syringe with 100–150 μM of the ligand.

-

Titration Execution: Perform 20 injections of 2 μL each at 25°C, with a 120-second spacing between injections to allow the baseline thermal power to stabilize.

-

Data Integration & Fitting: Integrate the heat peaks and fit to an independent one-site binding model to extract Kd and ΔH.

-

LE Calculation: Calculate ΔG = RT ln(Kd). Divide ΔG by 10 (for AEMPA) or 7 (for 3,5-DMP) to determine Ligand Efficiency.

Self-Validation Check: Perform a "ligand-into-buffer" blank titration. Subtract this background heat from the main experiment. The integrated heat of the final injections in the main run must asymptotically approach the blank heat. If it does not, target saturation was not achieved, and the stoichiometry parameter (N) is invalid.

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for calculating Ligand Efficiency.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While ITC provides thermodynamics, SPR provides the kinetic rates ( kon , koff ) that dictate target residence time—a critical factor for AEMPA's multidentate chelation.

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling.

-

Analyte Preparation: Prepare a 2-fold dilution series of AEMPA (1 μM to 31.2 nM) and 3,5-DMP (10 μM to 312 nM) in running buffer (HBS-EP+).

-

Injection Cycle: Inject analytes over the functionalized surface at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

-

Regeneration: Because AEMPA's chelate effect often results in a very slow off-rate, pulse the chip with 10 mM Glycine-HCl (pH 2.0) to fully regenerate the surface between cycles.

Self-Validation Check: Route the analytes over a reference flow cell (activated and deactivated without protein). Subtract the reference sensorgram from the active sensorgram. This double-referencing eliminates bulk refractive index shifts and confirms that the observed response is due to specific binding, not non-specific matrix interactions.

References

-

Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431.[Link]

-

Kani, I., et al. (2017). Review: an overview of recent developments in coordination chemistry of polypyrazolylmethylamines. Journal of Coordination Chemistry, 70(5).[Link]

Sources

FTIR Spectral Deconvolution of Bifunctional Pyrazoles: A Comparative Guide to 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the accurate structural verification of bifunctional building blocks becomes paramount. 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine is a prime example of such a molecule. Featuring both an aliphatic primary amine and a heteroaromatic primary amine, this compound presents a unique challenge for Fourier-Transform Infrared (FTIR) spectroscopy.

This guide provides an in-depth comparative analysis of the FTIR absorption spectra for 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine against its common structural analogs. By decoding the mechanistic causality behind its vibrational modes, researchers can confidently validate synthetic outcomes and predict downstream regioselectivity.

Mechanistic Causality of Vibrational Modes

To interpret the FTIR spectrum of 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine, we must deconstruct the molecule into its isolated functional environments. The presence of two distinct −NH2 groups creates a complex spectral signature governed by electron delocalization and hydrogen bonding.